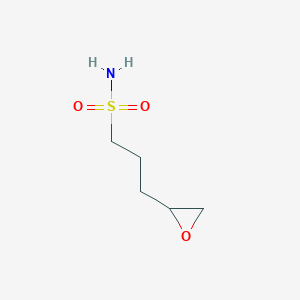
3-(Oxiran-2-yl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxiran-2-yl)propane-1-sulfonamide: is an organic compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 g/mol It is characterized by the presence of an oxirane ring (epoxide) attached to a propane chain, which is further connected to a sulfonamide group
Mecanismo De Acción
Target of Action
Sulfonamides, a class of compounds to which 3-(oxiran-2-yl)propane-1-sulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides generally act by inhibiting the aforementioned enzymes, thereby disrupting the physiological processes they regulate .
Biochemical Pathways
Based on the known targets of sulfonamides, it can be inferred that the compound may affect the carbonic anhydrase and dihydropteroate synthetase pathways .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that the compound may lead to disruption of fluid balance and inhibition of folate synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Epoxidation of Allyl Sulfonamide: One common method involves the epoxidation of allyl sulfonamide using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Industrial Production Methods: Industrial production methods for 3-(Oxiran-2-yl)propane-1-sulfonamide may involve large-scale epoxidation processes using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: The oxirane ring in 3-(Oxiran-2-yl)propane-1-sulfonamide is highly reactive towards nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfides, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a suitable solvent (e.g., ethanol or water) are commonly used.
Major Products Formed:
Nucleophilic Substitution Products: Depending on the nucleophile, products such as azido, thiocyanato, or amino derivatives are formed.
Oxidation Products: Sulfonic acids or sulfoxides are common oxidation products.
Reduction Products: Sulfides or secondary amines are typical reduction products.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: 3-(Oxiran-2-yl)propane-1-sulfonamide serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine:
Enzyme Inhibition:
Drug Development: It is explored as a scaffold for designing new pharmaceuticals with improved efficacy and selectivity.
Industry:
Comparación Con Compuestos Similares
3-(Oxiran-2-yl)propane-1-sulfonic Acid: Similar in structure but contains a sulfonic acid group instead of a sulfonamide group.
3-(Oxiran-2-yl)propane-1-thiol: Contains a thiol group instead of a sulfonamide group, leading to different reactivity and applications.
Uniqueness:
Propiedades
IUPAC Name |
3-(oxiran-2-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-10(7,8)3-1-2-5-4-9-5/h5H,1-4H2,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNCEFWKDOOJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














